The Chemical Architecture and Synthetic Utility of 4H-1-Benzothiopyran-4-one 1,1-Dioxide: A Comprehensive Technical Guide
The Chemical Architecture and Synthetic Utility of 4H-1-Benzothiopyran-4-one 1,1-Dioxide: A Comprehensive Technical Guide
Executive Summary
4H-1-Benzothiopyran-4-one 1,1-dioxide (commonly referred to as thiochromone 1,1-dioxide) is a highly versatile, sulfur-containing heterocyclic compound characterized by its unique dual electron-withdrawing architecture. With the molecular formula C9H6O3S (CAS: 22810-27-1), this compound integrates an α,β -unsaturated ketone with a sulfone moiety within a fused bicyclic framework. This specific structural arrangement endows the molecule with exceptional electrophilicity, making it a privileged scaffold in medicinal chemistry for target-based drug design and a highly efficient electron acceptor in advanced optoelectronic materials, such as Thermally Activated Delayed Fluorescence (TADF) organic light-emitting diodes (OLEDs)[1].
This whitepaper provides an authoritative, in-depth analysis of the structural properties, mechanistic synthesis pathways, and cross-disciplinary applications of 4H-1-Benzothiopyran-4-one 1,1-dioxide.
Structural and Physicochemical Profiling
The reactivity and utility of 4H-1-Benzothiopyran-4-one 1,1-dioxide stem directly from its electronic distribution. The molecule consists of a benzene ring fused to a thiopyran ring containing a C2=C3 double bond, a C4 carbonyl group, and an S1 sulfone group.
Electronic Dynamics
The synergistic pull of the carbonyl (C=O) and the sulfone (O=S=O) groups creates a highly electron-deficient alkene (C2=C3). This renders the C2 position highly susceptible to nucleophilic attack, making the compound an excellent Michael acceptor. In materials science, this strong electron-withdrawing capability allows the thiochromone 1,1-dioxide core to function as a potent acceptor (A) in Donor-Acceptor-Donor (D-A-D) molecular architectures, effectively separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to facilitate TADF[1].
Crystallographic Insights
X-ray crystallographic studies of 4H-1-benzothiopyran-4-one 1,1-dioxide derivatives reveal a highly organized three-dimensional framework driven by direction-specific intermolecular forces. The crystal lattice is stabilized by a combination of C−H⋯O hydrogen bonds, C−H⋯π(arene) interactions, and aromatic π−π stacking[2]. These packing dynamics are critical, as molecular packing directly influences the photophysical properties and emission wavelengths in solid-state applications[1].
Quantitative Data Summary
| Property / Parameter | Value / Description |
| Chemical Name | 4H-1-Benzothiopyran-4-one 1,1-dioxide |
| Common Name | Thiochromone 1,1-dioxide |
| CAS Registry Number | 22810-27-1 |
| Molecular Formula | C9H6O3S |
| Molecular Weight | 194.21 g/mol |
| Key Functional Groups | α,β -unsaturated ketone, Sulfone |
| Primary Intermolecular Forces | C−H⋯O , C−H⋯π , π−π stacking[2] |
Mechanistic Pathways for Synthesis
The synthesis of 4H-1-Benzothiopyran-4-one 1,1-dioxide requires precise control over oxidation states to prevent the premature cleavage of the heterocyclic ring or the over-oxidation of the alkene. Below are the field-proven protocols for its preparation.
Protocol A: Direct Oxidation of 4H-1-Benzothiopyran-4-one (Thiochromone)
This method relies on the selective S-oxidation of the parent thiochromone without disrupting the α,β -unsaturated ketone system[1].
Causality & Reagent Selection: Glacial acetic acid acts as both a solvent and an acid catalyst, reacting with hydrogen peroxide to form peracetic acid in situ. Peracetic acid is a highly selective electrophilic oxidant that converts the sulfide to a sulfoxide, and subsequently to the sulfone, while leaving the C2=C3 double bond intact.
Step-by-Step Methodology:
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Preparation: Dissolve 5.0 mmol (approx. 820 mg) of 4H-1-benzothiopyran-4-one in 2.0 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[1].
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Oxidation Initiation: Slowly add 2.0 mL of 30% aqueous hydrogen peroxide ( H2O2 ) dropwise at room temperature to prevent uncontrolled exothermic spiking.
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Thermal Activation: Elevate the reaction temperature to 60 °C and maintain continuous stirring for exactly 2 hours[1].
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Quenching: Cool the mixture to room temperature and pour it over crushed ice to precipitate the product.
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Isolation: Filter the resulting solid under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from ethanol to yield pure 4H-1-benzothiopyran-4-one 1,1-dioxide.
Protocol B: Oxidation of Thiochroman-4-one Derivatives using m-CPBA
When synthesizing saturated precursors (thiochroman-4-one 1,1-dioxides) which can later be desaturated, m-chloroperoxybenzoic acid (m-CPBA) is the preferred reagent.
Causality & Reagent Selection: Dichloromethane (DCM) is utilized as an aprotic, non-polar solvent to stabilize the transition state. An excess of m-CPBA (3.0 equivalents) ensures complete conversion past the sulfoxide intermediate directly to the sulfone.
Step-by-Step Methodology:
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Solvation: Dissolve the thiochroman-4-one derivative (e.g., 0.348 mmol) in 10 mL of dry DCM under an Argon atmosphere.
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Reagent Addition: Add 3.0 equivalents of m-CPBA (approx. 1.04 mmol) to the solution in a single portion.
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Reaction Monitoring: Stir the mixture at room temperature for 4–5 hours, monitoring the complete disappearance of the starting material via Thin Layer Chromatography (TLC).
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Workup: Quench the reaction with 10 mL of saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM ( 2×10 mL), dry the combined organic layers over Na2SO4 , and concentrate under reduced pressure.
Fig 1: Stepwise synthetic workflow from fundamental precursors to 4H-1-Benzothiopyran-4-one 1,1-dioxide.
Applications in Drug Development & Medicinal Chemistry
The thiochromone 1,1-dioxide scaffold is classified as a "privileged structure" in pharmacology due to its ability to interact with diverse biological targets[3].
Antileishmanial and Antiparasitic Activity
Derivatives of thiochroman-4-one 1,1-dioxide and thiochromone 1,1-dioxide exhibit potent activity against tropical disease parasites, including Leishmania and Trypanosoma[4]. The mechanism of action is linked to the accumulation of Reactive Oxygen Species (ROS) within the parasite. The sulfone group is critical here; it alters the redox potential of the molecule, allowing it to interfere with the trypanothione reductase (TR) metabolic pathway, an enzyme essential for parasitic survival[5].
Antitumor Agents and Bioreductive Alkylation
Research highlights the efficacy of substituted thiochromone 1,1-dioxides as bioreductive alkylating agents. For instance, 3-(chloromethyl)thiochromone 1,1-dioxide has demonstrated a 100% inhibition of Ehrlich ascites tumor growth in in vivo murine models[6]. The α,β -unsaturated sulfone acts as an electrophilic trap for cellular nucleophiles (such as glutathione or critical cysteine residues on target proteins) once it undergoes bioreduction in the hypoxic environments characteristic of solid tumors[6].
Monoamine Oxidase (hMAO) Inhibition
Thiochromone carboxamides and C-3 isoxazole-substituted thiochromone S,S-dioxide derivatives have been synthesized and identified as highly selective, strong inhibitors of human monoamine oxidase B (hMAO-B), presenting a viable therapeutic avenue for neurodegenerative diseases such as Parkinson's[3].
Applications in Materials Science: TADF OLEDs
Beyond biology, 4H-1-Benzothiopyran-4-one 1,1-dioxide is revolutionizing optoelectronics. Thermally Activated Delayed Fluorescence (TADF) requires molecules with a very small energy gap ( ΔEST ) between their lowest singlet ( S1 ) and triplet ( T1 ) excited states.
By utilizing the thiochromone 1,1-dioxide core as an electron acceptor (A) and coupling it with bulky electron donors (D) like N-phenylcarbazole (PhCz), researchers achieve spatial separation of the HOMO and LUMO[1]. The sulfonyl and carbonyl groups provide the necessary electron-withdrawing force to localize the LUMO strictly on the thiochromone core, while the HOMO remains on the donor moiety[1].
Fig 2: Orbital localization dynamics in TADF materials utilizing the Thiochromone 1,1-dioxide acceptor.
References
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Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. MDPI Molecules. Available at:[Link]
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[4] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PubMed Central (PMC). Available at:[Link]
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[2] 2,3-Bis[(4-methylphenyl)sulfanyl]-4H-1-benzothiopyran-4-one 1,1-dioxide forms a framework built from C-H...O, C-H...pi(arene) and pi-pi interactions. International Union of Crystallography (IUCr). Available at: [Link]
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[3] One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI Molecules. Available at: [Link]
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[1] Intermolecular Interaction-Induced Thermally Activated Delayed Fluorescence Based on a Thiochromone Derivative. The Journal of Physical Chemistry Letters (ACS Publications). Available at: [Link]
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[5] Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed Central (PMC). Available at: [Link]
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[6] Synthesis and antitumor activity of a series of sulfone analogues of 1,4-naphthoquinone. ChEMBL - EMBL-EBI. Available at:[Link]
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- 6. Document: Synthesis and antitumor activity of a series of sulfone analogues of 1,4-naphthoquinone. (CHEMBL1121661) - ChEMBL [ebi.ac.uk]
